Acridin-4-amine hydrochloride
Description
Historical Context of Acridine (B1665455) and its Derivatives in Scientific Inquiry
The journey of acridine and its derivatives in the realm of scientific exploration began in 1870, when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.orgrsc.org Initially, these compounds found utility as dyes for fabrics and as biological staining agents, owing to their characteristic fluorescence. rsc.orgscripps.edu However, the turn of the 20th century marked a significant shift in their application. In 1912, Paul Ehrlich and his colleague Benda proposed the use of acridines as antimicrobial agents, a development that led to the use of compounds like acriflavine (B1215748) and proflavine (B1679165) as antiseptics, particularly during World War I. scripps.eduresearchgate.net
The therapeutic potential of acridine derivatives was further solidified during World War II with the widespread use of mepacrine, a 9-aminoacridine (B1665356), as an antimalarial drug. rsc.orgnih.gov Although the advent of penicillin and other antibiotics temporarily overshadowed their use, the inherent biological activity of the acridine scaffold ensured its continued relevance in research. nih.govresearchgate.net Scientists began to uncover the diverse pharmacological properties of acridine derivatives, including their anticancer, antiviral, and antiparasitic activities. nih.govrsc.org This rich history has laid the groundwork for the continued investigation of acridine-based compounds in modern medicinal chemistry.
Significance of the Acridine Nucleus as a Privileged Pharmacophore in Medicinal Chemistry Research
The acridine nucleus is widely recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org This term denotes a molecular scaffold that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of a wide array of therapeutic agents. The planar, tricyclic structure of acridine is a key determinant of its biological activity, allowing it to intercalate between the base pairs of DNA. researchgate.netnih.gov This interaction can disrupt essential cellular processes like DNA replication and transcription, leading to cell death, a mechanism that is particularly relevant in the context of cancer therapy. researchgate.netnih.gov
Beyond its DNA intercalating properties, the acridine scaffold's versatility lies in the ease with which it can be chemically modified. researchgate.net The nitrogen atom within the heterocyclic ring and various positions on the aromatic rings provide multiple sites for the introduction of different functional groups. rsc.org These modifications can modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity and target specificity. researchgate.net This "dressability" of the acridine scaffold has enabled the development of derivatives that target a range of biological entities, including enzymes like topoisomerases and telomerase, which are crucial for cancer cell survival. nih.govtandfonline.com The inherent fluorescence of many acridine derivatives is an additional advantage, facilitating their use in cellular imaging and diagnostic applications. rsc.orgnih.gov
Overview of Acridin-4-amine Hydrochloride as a Research Scaffold for Biologically Active Molecules
Building upon the established significance of the acridine core, this compound has emerged as a key building block in the synthesis of novel, biologically active molecules. The presence of the amine group at the 4-position of the acridine ring provides a crucial handle for further chemical elaboration. This strategic placement allows for the introduction of various side chains and substituents, leading to the generation of extensive libraries of derivative compounds for biological screening. rsc.orgnih.gov
Research has demonstrated that the modification of the 4-amino position can significantly influence the pharmacological profile of the resulting molecules. For instance, the synthesis of 4,9-diaminoacridines and 4-aminoacridines has yielded compounds with promising antiplasmodial properties, highlighting the potential of this scaffold in the development of new antimalarial agents. rsc.orgrsc.org Furthermore, the development of N-[4-(substituted-9-acridinyl)amino]phenyl analogues has been a focus of research aimed at creating new agents with potential applications in treating a variety of diseases. researchgate.net The hydrochloride salt form of Acridin-4-amine enhances its solubility in aqueous media, a desirable property for biological testing and further chemical reactions. The continued exploration of this compound as a research scaffold underscores its importance in the ongoing quest for new and effective therapeutic agents.
Detailed Research Findings
The following table summarizes key research findings related to the development of biologically active molecules from acridine scaffolds.
| Derivative Class | Target/Application | Key Findings | References |
| 9-Anilinoacridines | Dual Src and MEK inhibitors | Some compounds exhibited cytotoxic effects on K562 and HepG-2 tumor cells, suggesting potential as multi-target kinase inhibitors. | nih.gov |
| 4,9-Diaminoacridines | Antiplasmodial | Optimized synthetic routes led to compounds with promising activity against Plasmodium. | rsc.orgrsc.org |
| 4-Aminoacridines | Antiplasmodial | Improved synthesis pathways yielded compounds with potential as new antimalarial agents. | rsc.orgrsc.org |
| N-[4-(substituted-9-acridinyl)amino]phenyl analogues | Various diseases | Synthesis of analogues with a broad spectrum of potential biological activities. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWAMIDVCDUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957347 | |
| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-53-4 | |
| Record name | NSC211454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Acridin 4 Amine Derivatives
General Synthetic Strategies for Acridines and Acridinium Salts
The construction of the fundamental acridine (B1665455) skeleton can be achieved through several classic and modern synthetic reactions. These methods typically involve the formation of the central pyridine (B92270) ring by cyclizing appropriately substituted diphenylamine (B1679370) precursors or through condensation reactions.
The Ullmann synthesis is a cornerstone method for preparing acridines and, more commonly, the acridone (B373769) precursors that can be subsequently converted to acridines. The classic approach involves the copper-catalyzed coupling of an aryl amine with an aryl halide, specifically N-phenylanthranilic acid derivatives, which are then cyclized. umn.edu This cyclization is typically promoted by a strong acid like sulfuric acid or polyphosphoric acid (PPA) to yield an acridone. The acridone can then be reduced to the corresponding acridine.
A general scheme for the Ullmann synthesis leading to an acridone is as follows:
Step 1 (Ullmann Condensation): An o-chlorobenzoic acid is condensed with an aniline (B41778) in the presence of a copper catalyst to form an N-phenylanthranilic acid.
Step 2 (Cyclization): The N-phenylanthranilic acid is heated in the presence of a dehydrating agent like concentrated sulfuric acid to induce ring closure and form an acridone.
Step 3 (Reduction): The acridone is reduced to the acridine core.
A variant of this is the Jourdan-Ullmann-Goldberg synthesis. Initially described by Jourdan, the reaction between an aryl halide and an aryl amine only proceeded efficiently if the aryl halide was activated by strong electron-withdrawing groups. umn.edu Fritz Ullmann's key contribution was the addition of copper, which significantly broadened the scope of the reaction to include non-activated aryl amines. umn.edu
Another related method is the Graebe-Ullmann synthesis, which involves the thermolysis of 1-(phenyl)-1,2,3-benzotriazole to generate acridine. A more modern application of this principle has been used to synthesize complex polycyclic acridines through the thermolysis of 9-(1,2,3-triazol-1-yl)acridines. rsc.org
| Ullmann Variant | Reactants | Key Conditions | Primary Product |
| Classic Ullmann | o-halobenzoic acid, Aryl amine | Copper catalyst, Heat | N-phenylanthranilic acid |
| Jourdan-Ullmann | Activated aryl halide, Aryl amine | Electron-withdrawing groups on halide | N-Aryl amine derivative |
| Graebe-Ullmann | 1-(phenyl)-1,2,3-benzotriazole | Thermolysis | Acridine |
The Bernthsen acridine synthesis, first reported in 1878, is a direct method for producing 9-substituted acridines. ptfarm.plwikipedia.org The reaction involves the condensation of a diarylamine, such as diphenylamine, with a carboxylic acid (or its corresponding anhydride (B1165640) or acyl chloride) using a dehydrating agent at high temperatures. wikipedia.orgnih.gov Zinc chloride is the traditional dehydrating agent, typically requiring temperatures between 200-270°C and long reaction times, often up to 24 hours. wikipedia.orgtandfonline.com
The general reaction is: Diphenylamine + Carboxylic Acid --(ZnCl₂, Heat)--> 9-Substituted Acridine
The harsh conditions of the classical Bernthsen synthesis can lead to low yields and limit its applicability. tandfonline.com To address these limitations, several modifications have been developed. One significant improvement is the use of polyphosphoric acid (PPA) as the catalyst, which allows the reaction to proceed at lower temperatures, although sometimes with reduced yields. wikipedia.org More recently, greener and more efficient protocols have been established. One such method employs microwave irradiation in a solventless system using p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.comtandfonline.com This approach offers considerable advantages, including shorter reaction times, higher yields, and milder conditions, making it applicable to a wider range of both aliphatic and aromatic carboxylic acids. tandfonline.comtandfonline.com
| Bernthsen Method | Catalyst/Conditions | Temperature | Advantages/Disadvantages |
| Classical | Zinc Chloride | 200-270°C | High temperature, long reaction times, low yields. wikipedia.orgtandfonline.com |
| Popp's Modification | Polyphosphoric Acid (PPA) | Lower than classical | More convenient, but may result in poorer yields. tandfonline.com |
| Microwave-Assisted | p-Toluenesulfonic acid (p-TSA) | Microwave irradiation | Fast, high yields, solventless, environmentally benign. tandfonline.comtandfonline.com |
Beyond the named syntheses, a variety of other ring-closure reactions are employed to construct the acridine skeleton, many of which are extensions of synthetic methods for quinolines. thieme-connect.de These reactions strategically form one or two of the crucial carbon-carbon or carbon-nitrogen bonds of the central ring.
One powerful strategy involves domino reactions, where a sequence of reactions occurs in a single pot to rapidly build molecular complexity. For instance, a metal-free, three-component domino reaction of an aromatic aldehyde, indazol-5-amine, and 2-hydroxy-1,4-naphthoquinone (B1674593) under microwave irradiation can regioselectively produce fused acridine derivatives. nih.gov The proposed mechanism for this transformation involves an initial condensation, followed by an intermolecular Michael addition, an intramolecular nucleophilic cyclization, dehydration, and finally oxidation to yield the fused acridine skeleton. nih.gov
The Friedländer annulation is another versatile method adaptable to acridine synthesis. It typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an active methylene (B1212753) group (e.g., a ketone or 1,3-dicarbonyl compound). thieme-connect.de This base- or acid-catalyzed reaction forms the new pyridine ring of the acridine system.
Acid-catalyzed cyclizations are also common final steps in multi-step syntheses. For example, after assembling a suitable precursor, a superacid like trifluoromethanesulfonic acid can be used to effect a Friedel-Crafts-type acylation, closing the final ring to furnish the pyridoacridine core. mdpi.com
Synthesis of 4-Aminosubstituted Acridine Derivatives
The introduction of an amino group at the C-4 position of the acridine ring is a key step in the synthesis of Acridin-4-amine and its derivatives. This can be challenging due to the reactivity of the acridine nucleus. Direct electrophilic substitution reactions, such as nitration followed by reduction, on the unsubstituted acridine ring are often not regioselective and can lead to a mixture of polyfunctionalized products. rsc.orgresearchgate.net Therefore, more controlled, regioselective methods are generally required.
Achieving regioselectivity for C-4 substitution often involves building the acridine core from precursors that already contain the desired substituent or a precursor to it. A common strategy is to use a substituted aniline in the initial Ullmann or Buchwald-Hartwig coupling reaction.
For example, the synthesis of 4-aminoacridines can be achieved through a multi-step sequence starting with precursors designed to place a nitro group specifically at the future C-4 position. rsc.org An optimized route might involve:
A Buchwald-Hartwig coupling of a triflate-activated salicylic (B10762653) acid derivative with an appropriately substituted nitroaniline (e.g., 4-methoxy-2-nitroaniline). rsc.org
Saponification of the resulting ester, followed by an acid-catalyzed cyclization to form the 4-nitroacridine (B1605210) core.
Subsequent reduction of the nitro group to the desired 4-amino functionality.
Directing a functional group to the C-4 position of a pre-formed acridine ring is a more atom-economical but challenging approach. The inherent reactivity of the acridine system favors substitution at the C-9 position. rsc.org However, recent advances in C-H bond functionalization have opened new avenues for regioselective substitution.
Protocols utilizing organozinc reagents have been developed for the regioselective arylation and alkylation of acridines at the C-4 and C-9 positions. rsc.org These methods offer a way to bypass the traditional limitations of electrophilic substitutions.
Another strategy involves directed metalation. While direct C-H activation adjacent to the ring nitrogen is difficult, it is possible to functionalize positions on the outer benzene (B151609) rings. For instance, in the analogous benzo[c] nih.govnih.govnaphthyridine system, a bromo substituent can be introduced at the C-4 position. beilstein-journals.org This halogen acts as a handle for further modifications, such as Suzuki or Negishi cross-coupling reactions, or can be converted to an organometallic species that undergoes intramolecular cyclization. beilstein-journals.org Such strategies, which rely on installing a directing group or a reactive handle, provide a powerful means to control regiochemistry and synthesize complex, specifically substituted acridine derivatives.
Derivatization Strategies of the Acridin-4-amine Moiety
Derivatization of the acridin-4-amine moiety is a key strategy to modulate the properties of the resulting compounds. The planar acridine ring system readily acts as a DNA intercalator, and modifications, particularly at the 4 and 9 positions, can significantly influence this interaction and introduce new functionalities. researchgate.netrsc.org Research has demonstrated that even minimal structural changes can lead to remarkable variations in biological activity. nih.gov
The introduction of side chains, typically containing amine functionalities, is a common and effective method for modifying the acridin-4-amine scaffold. These chains are often attached to the acridine core via a carboxamide linkage at the C-4 position or directly to the amino group at the C-9 position. indexcopernicus.comacs.org
A prominent example is N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a compound that has undergone clinical trials. rsc.orgacs.org The synthesis of DACA analogues involves creating a series of acridine-substituted derivatives to explore structure-activity relationships. A general synthetic route involves the preparation of substituted acridine-4-carboxylic acids, which are then coupled with appropriate amines. acs.org For instance, bis(acridine-4-carboxamides) have been synthesized by reacting the imidazolides of substituted acridine-4-carboxylic acids with N,N-bis(3-aminopropyl)methylamine. acs.org
The structural variations of these side chains play a critical role in the activity of the derivatives. Key findings from these studies include:
Steric Bulk: The size of substituents on the acridine ring is a crucial factor. Larger groups tend to lead to a loss of activity, likely by interfering with the molecule's ability to bind to its target. acs.orgacs.org
Substituent Position: The position of substituents significantly impacts the mode of action. For example, in a study of DACA analogues, most 5-substituted derivatives were found to be more cytotoxic than the parent compound. acs.org In bis-acridine derivatives, small substituents like methyl or chloro groups at the 5-position resulted in superior potency, while larger substituents at any position decreased it. acs.org
Chain Nature: The nature of the amine in the side chain is also varied. Studies have explored a range of amines, including ethyl-, propyl-, and butylamine (B146782) derivatives with substituents like dimethylamino, imidazolo, morpholino, and cyclohexyl groups to understand their influence on target binding. researchgate.net
Optimization of the synthetic route for introducing these side chains is also an area of research. For example, the introduction of an aminoalkyl side chain at the C-4 position of the acridine ring has been improved by using reductive amination instead of traditional bimolecular nucleophilic substitution, which simplifies procedures and reduces reaction times. rsc.org
| Derivative Class | Substituent Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Monomeric DACA Analogues | General | Large/Bulky Groups | Loss of activity | acs.org |
| Monomeric DACA Analogues | 5-position | Various | Increased cytotoxicity compared to DACA | acs.org |
| Bis(acridine-4-carboxamides) | 5-position | Small (e.g., Me, Cl) | Superior potency (IC50 as low as 2 nM) | acs.org |
| Bis(acridine-4-carboxamides) | 1- or 8-position | Me, Cl | Acceptable, but added little to the enhancing effect of a 5-methyl group | acs.org |
A sophisticated strategy for modifying acridin-4-amine involves the synthesis of hybrid molecules, where the acridine scaffold is covalently linked to another distinct chemical entity. This approach aims to combine the properties of both moieties to create compounds with novel or enhanced activities. rsc.orgresearchgate.net
Several classes of hybrid molecules have been developed:
Artemisinin-Acridine Hybrids: These compounds have been synthesized by reacting 9-aminoacridines with 2-bromo-(10β-dihydroartemisinoxy)ethane using a microwave-assisted method. The synthesis first involves preparing the intermediate 9-aminoacridines by reacting 6,9-dichloro-2-methoxyacridine (B108733) with an appropriate amine. rsc.org
Neocryptolepine-Acridine-α-Aminophosphonate Hybrids: A multi-step synthesis was developed for these complex hybrids. The process involves reacting 11-chloroneocryptolpine with 4-hydroxybenzaldehyde (B117250) to create a starting aldehyde. Separately, 9-aminoalkylamino acridines are synthesized by reacting 9-chloroacridine (B74977) with various diamines. Finally, a three-component reaction between the aldehyde, the aminoacridine derivative, and diphenyl phosphite (B83602) yields the hybrid molecule. researchgate.net
Acridine-Peptide Conjugates: These hybrids are designed to combine the RNA recognition properties of peptides with the intercalating ability of acridine. nih.gov Synthesis involves automated solid-phase peptide synthesis to construct the peptide backbone, followed by manual coupling of the acridine moiety to the peptide on the resin. nih.gov
Acridine-Sulfonamide Hybrids: These have been synthesized by reacting aminoacridine intermediates with various sulfonyl chlorides. The aminoacridine intermediates are prepared via condensation of dimedone and p-nitrobenzaldehyde with an amine, followed by reduction of the nitro group. researchgate.net
Heterocyclic N-oxide-Acridine Hybrids: These molecules link a heterocyclic N-oxide moiety, which can generate hydroxyl radicals, to an acridine intercalator via an amide-type methylene linker. clockss.org The synthesis involves preparing the N-oxide and the acridine components separately with appropriate functional groups for subsequent coupling. clockss.org
| Hybrid Class | Constituent Moieties | Synthetic Approach Highlight | Reference |
|---|---|---|---|
| Artemisinin-Acridine | Artemisinin, 9-Aminoacridine (B1665356) | Microwave-assisted reaction of 9-aminoacridine with a bromo-artemisinin derivative | rsc.org |
| Neocryptolepine-Acridine | Neocryptolepine (B1663133), Acridine, α-Aminophosphonate | Three-component reaction of a neocryptolepine aldehyde, an aminoacridine, and diphenyl phosphite | researchgate.net |
| Acridine-Peptide | Acridine, Peptide | Solid-phase peptide synthesis followed by coupling of the acridine moiety | nih.gov |
| Acridine-Sulfonamide | Acridine, Sulfonamide | Reaction of an aminoacridine intermediate with a sulfonyl chloride | researchgate.net |
| Thiazolidinone-Acridine | Thiazolidinone, Acridine | Addition of 1,1-diphenylhydrazine (B1198277) to acridin-9-yl isothiocyanate to form a thiosemicarbazide, followed by cyclization | rsc.org |
Rational design, often aided by computational modeling, represents a modern approach to developing acridine derivatives with high potency and selectivity for specific biological targets. This strategy moves beyond traditional trial-and-error synthesis by using structural information about the target to design molecules that are predicted to bind effectively. acs.orgiajpr.com
Key examples of this approach include:
Designing for DNA Quadruplex Selectivity: Structure-based modeling has been used to design disubstituted triazole-linked acridine compounds with selectivity for human telomeric quadruplex DNA over duplex DNA or other quadruplex structures. acs.org The design focuses on the dimensions of the molecule, particularly the separation of the two terminal alkyl-amino groups, to match the target structure. These rationally designed compounds were then synthesized using click chemistry, a reliable and specific reaction, to validate the design concept. acs.org
Targeting Specific Enzymes: Molecular docking studies are frequently employed to predict the interactions between novel acridine derivatives and the amino acid residues of an enzyme's binding site. For example, to develop inhibitors for Microtubule Affinity-Regulating Kinase 4 (MARK4), a number of acridone derivatives were designed and docked in silico. nih.govacs.org Derivatives predicted to have high binding affinity, such as those bearing piperazine (B1678402) or tryptophan moieties, were then synthesized. The subsequent biological evaluation confirmed that several of the synthesized compounds were potent inhibitors, validating the initial design and docking predictions. nih.govacs.org
This design-led approach allows for the creation of more focused libraries of compounds, increasing the efficiency of the drug discovery process and leading to ligands with enhanced affinity and specificity for their intended targets. acs.orgnih.gov
Innovations in Green Chemistry Approaches for Acridine Synthesis Research
In recent years, there has been a significant shift towards developing environmentally friendly, or "green," synthetic methods for acridine derivatives. These innovations aim to reduce waste, avoid hazardous solvents and reagents, lower energy consumption, and simplify experimental procedures. researchgate.netmdpi.com
Key green chemistry innovations in acridine synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation is increasingly used as an alternative energy source for heating in organic synthesis. researchgate.net This method often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. It has been successfully applied to the synthesis of artemisinin-acridine hybrids and other acridine derivatives. rsc.orgrsc.orgrsc.org
Use of Green Solvents: There is a strong emphasis on replacing hazardous organic solvents with more benign alternatives. Water or mixtures of water and ethanol (B145695) are now commonly used as reaction media for the synthesis of acridine-1,8-diones and other derivatives. rsc.orgresearchgate.net Polyethylene glycol (PEG) has also been identified as a beneficial green solvent. jsynthchem.com
Development of Reusable Catalysts: A major focus of green chemistry is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. Novel catalysts for acridine synthesis include:
Magnetic Nanoparticles: Core-shell magnetic nanoparticles, such as Fe3O4 coated with polyaniline-sulfonic acid (Fe3O4@Polyaniline-SO3H), have been developed. mdpi.com These catalysts are highly efficient and can be easily recovered using an external magnet. mdpi.com Another example involves coating Fe3O4 with zeolitic imidazolate frameworks (ZIFs) to create a robust and recyclable nanocatalyst. nih.gov
Biomass-Derived Catalysts: A Co/C catalyst derived from rice husks has been used for the one-pot, multi-component synthesis of acridines in water under microwave irradiation, combining multiple green principles in one process. rsc.orgrsc.org
Multi-Component Reactions (MCRs): One-pot MCRs, where three or more reactants are combined in a single step to form the final product, are inherently efficient and green. mdpi.com This approach reduces the number of synthetic steps, minimizes solvent use, and saves time and energy. The synthesis of various acridinedione derivatives is often achieved through MCRs. mdpi.com
Sonochemistry: Ultrasound has been explored as a green energy source for synthesizing acridine-functionalized covalent organic polymers (COPs). This method allows for rapid synthesis in aqueous solutions at room temperature. acs.org
| Innovation | Example Condition/Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 150 W) | Reduced reaction times, high yields | rsc.orgrsc.org |
| Green Solvents | Water, Ethanol/Water, PEG | Environmentally friendly, reduced toxicity | rsc.orgresearchgate.netjsynthchem.com |
| Multi-Component Reactions | One-pot condensation of aldehydes, dimedone, and amines | High atom economy, simplified workup, efficiency | mdpi.com |
| Reusable Catalysts | Fe3O4@Polyaniline-SO3H nanocomposite | Easy magnetic separation, reusability, high yields | mdpi.com |
| Reusable Catalysts | Co/C from rice husks | Use of biomass, catalyst is reusable, eco-friendly | rsc.orgrsc.org |
| Sonochemistry | Ultrasonic irradiation in aqueous solution | Rapid synthesis (<20 min), mild conditions | acs.org |
Molecular Interactions and Mechanistic Elucidation Studies of Acridin 4 Amine Derivatives
Deoxyribonucleic Acid (DNA) Interaction Mechanisms of Acridine (B1665455) Derivatives
Acridine derivatives represent a significant class of compounds that exert their biological effects primarily through interactions with deoxyribonucleic acid (DNA). Their unique structural features allow for complex and varied binding modes, leading to the disruption of essential cellular processes. This section delves into the mechanistic details of these interactions, focusing on both classical double-stranded DNA and non-canonical structures.
Intercalation Phenomena in Double-Stranded DNA
Intercalation is a primary mechanism by which acridine derivatives interact with duplex DNA. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. wiserpub.com This mode of binding is stabilized by non-covalent forces, fundamentally altering the structure and function of the DNA.
The ability of acridine derivatives to intercalate into DNA is fundamentally governed by their molecular architecture, specifically their planarity and aromaticity. The acridine core, a tricyclic heteroaromatic system, provides a large, flat surface area that is crucial for insertion between the stacked base pairs of the DNA double helix. wiserpub.commdpi.comresearchgate.net This insertion is primarily stabilized by π-π stacking interactions between the aromatic rings of the acridine molecule and the nucleobases of DNA. wiserpub.com
The planar structure allows the molecule to fit snugly within the space created as the DNA helix locally unwinds to accommodate the intercalator. mdpi.com This hydrophobic interaction is a well-established binding mechanism for planar aromatic compounds. mdpi.com The biological activity of many acridine derivatives is directly attributed to the ability of this planar moiety to intercalate, which can lead to the inhibition of enzymes like topoisomerases. researchgate.net Modifications to the acridine core that enhance planarity or extend the aromatic system can potentially increase the DNA binding affinity and, consequently, the biological efficacy of the compound. For instance, the development of various acridine-based compounds, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), leverages this core structural feature for potent DNA interaction. nih.gov
While intercalation is a general mechanism, many acridine derivatives exhibit a degree of preference for specific DNA base sequences. Studies on acridine-4-carboxamide derivatives have suggested a higher affinity for GC-rich (guanine-cytosine) sequences compared to AT-rich (adenine-thymine) sequences. nih.govnih.gov The amplification of DNA regions with high GC content is known to be challenging due to the stability of the G:C base pair, which involves three hydrogen bonds and can form strong secondary structures. rochesequencingstore.comresearchgate.net The preferential binding of certain compounds to these regions can have significant biological implications, as GC-rich sequences are often found in the promoter regions of genes. researchgate.net
For example, the acridine derivative ACRAMTU has been shown to intercalate at both 5′-CG/CG and 5′-GA/TC base steps, indicating a nuanced sequence recognition. nih.gov This specificity is influenced by the side chains attached to the acridine ring, which can form hydrogen bonds or have specific steric and electronic interactions with the edges of the base pairs in the major or minor grooves of the DNA. The ability to selectively target certain sequences is a key area of research in the development of gene-specific therapies.
Table 1: DNA Binding Affinity of Selected Acridone (B373769) Derivatives
| Compound | Binding Constant (K) M⁻¹ |
| Derivative 4 | 3.5 x 10⁴ |
| Derivative 6a | 4.0 x 10⁴ |
| Derivative 6b | 4.0 x 10⁴ |
| N10-alkylated 2-bromoacridones (Range) | 0.3 to 3.9 x 10⁵ |
This table summarizes the binding constants (K) determined for various acridone derivatives interacting with Calf Thymus DNA (CT DNA), indicating the strength of the intercalation. Data sourced from studies on newly synthesized acridine derivatives and N10-alkylated 2-bromoacridones. researchgate.netresearchgate.net
The insertion of an acridine molecule between DNA base pairs inevitably induces significant conformational changes in the DNA's three-dimensional structure. The most immediate effect of intercalation is a local unwinding of the DNA double helix to create space for the incoming ligand. mdpi.com This process increases the distance between the adjacent base pairs where the molecule is bound, leading to a lengthening and stiffening of the DNA duplex. wiserpub.com
Spectroscopic studies have confirmed that the interaction between acridine derivatives and DNA leads to conformational changes. nih.gov These structural perturbations are critical to the mechanism of action of these compounds. By altering the DNA topology, intercalators can interfere with the binding of DNA-processing proteins, such as DNA polymerases and transcription factors, thereby disrupting replication and transcription. dovepress.com Furthermore, this distortion of the DNA helix is a key factor in the mechanism of topoisomerase inhibition, where the intercalator traps the enzyme-DNA cleavage complex, leading to cytotoxic DNA strand breaks. nih.gov
Interactions with Non-Canonical DNA Structures
Beyond the canonical B-form double helix, the cellular environment contains various non-canonical DNA structures, such as G-quadruplexes. These structures play crucial roles in regulating gene expression and maintaining genome stability. Acridine derivatives have been extensively studied for their ability to interact with and stabilize these alternative DNA conformations.
G-quadruplexes (G4s) are four-stranded DNA structures formed in guanine-rich sequences, such as those found in human telomeres and the promoter regions of oncogenes like c-myc. mdpi.comnih.govacs.org These structures consist of stacked G-tetrads, which are square-planar arrangements of four guanine (B1146940) bases. acs.org The large, planar aromatic surface of acridine derivatives makes them ideal candidates for binding to the flat G-tetrads of G4 structures, primarily through π-π stacking interactions. mdpi.com
Many acridine derivatives have been shown to be effective G-quadruplex ligands, binding to and stabilizing these structures. mdpi.comnih.gov For example, quindoline (B1213401) oligomers, which share structural similarities with acridines, have demonstrated selectivity for G-quadruplex structures found in telomeres and the promoter regions of the c-myc and bcl-2 oncogenes. nih.gov The stabilization of G4 structures in telomeres can inhibit the enzyme telomerase, which is crucial for the immortal phenotype of cancer cells. mdpi.com Similarly, stabilizing G4 structures in gene promoters can repress the transcription of oncogenes. nih.gov The development of vinyldiaminotriazine-acridine conjugates has shown that these molecules can not only bind but also alkylate G4 DNA, significantly increasing the stability of the G4 structure. nih.gov This highlights the potential of using acridine-based compounds to selectively target and modulate the function of G-quadruplexes for therapeutic purposes. nih.govacs.org
Table 2: Investigated Acridine Derivatives and their DNA Interaction Profile
| Compound/Derivative Class | Interaction Type | Target DNA Structure | Key Findings |
| Acridine-4-carboxamides | Intercalation | Double-stranded DNA | Shows preference for GC-rich sequences; stabilizes short DNA duplexes. nih.govnih.gov |
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | Intercalation, Electron Acceptor | Double-stranded DNA | Potent topoisomerase I and II inhibitor. mdpi.comnih.gov |
| ACRAMTU (Acridin-9-yl-thiourea derivative) | Intercalation | Double-stranded DNA | Intercalates from the minor groove, particularly at 5'-CG/CG and 5'-GA/TC steps. nih.gov |
| Quindoline-4-aminoproline oligomers | Stacking | G-Quadruplex DNA | High selectivity for G-quadruplexes in telomeres and oncogene promoters (c-myc, bcl-2). nih.gov |
| Vinyldiaminotriazine-acridine conjugates | Alkylation, Stacking | G-Quadruplex DNA | Alkylates and significantly stabilizes G4 structures. nih.gov |
This table provides a summary of different classes of acridine derivatives, their mode of interaction with DNA, their preferred structural targets, and key research findings.
Triplex DNA Interactions
Triple-stranded DNA (triplex DNA) is a non-canonical DNA structure implicated in various biological processes, including gene transcription and translation. Molecules that can selectively recognize and stabilize these structures are of significant interest for their potential as novel biological effectors.
A series of antitumor polycyclic acridines have been investigated for their ability to bind to and stabilize triplex DNA. open.ac.uk These studies have compared the interaction of these compounds with both purine (B94841) and pyrimidine-type triple helices against their binding to the corresponding double-stranded DNA. open.ac.uk The findings indicate that certain acridine derivatives exhibit preferential binding to triplex DNA over standard duplex DNA. open.ac.uk
Key observations from these studies include:
Preferential Binding: Spectroscopic techniques such as UV-visible spectroscopy, fluorescence, and circular dichroism have demonstrated that some acridine derivatives have a higher affinity for triplex DNA structures. open.ac.uk
Stabilization: Thermal denaturation experiments have shown that these compounds can increase the melting temperature of triplex DNA, indicating stabilization of the triple helix. open.ac.uk
Structural Determinants: Structure-affinity relationship analyses have revealed that tri-substituted acridine derivatives, in particular, show the highest affinity and ability to stabilize triplex DNA. These insights into the structural features that optimize triplex DNA affinity and selectivity may be linked to their antitumor activity profiles. open.ac.uk
Exploration of Minor and Major Groove Binding Modalities
The grooves of the DNA double helix present distinct chemical environments and are primary sites for the binding of small molecules. While the major groove offers a greater potential for sequence-specific recognition, the minor groove is also a significant target for drug binding. beilstein-journals.orgcaltech.edu
Acridin-4-amine derivatives, like many other DNA-binding agents, can interact with DNA through groove binding. The mode of binding is often influenced by the specific substituents on the acridine core.
Minor Groove Binders: Some small molecules are designed to fit snugly within the narrow confines of the minor groove, often displacing water molecules from the "spine of hydration." beilstein-journals.org These interactions are typically non-covalent and involve hydrogen bonds, electrostatic interactions, and van der Waals forces. beilstein-journals.org Studies have shown that agents that bind to the minor groove of DNA can modulate the effects of other DNA-targeting drugs. For instance, minor groove binders like distamycin, Hoechst 33258, and DAPI have been shown to interfere with the DNA damage induced by topoisomerase II inhibitors, including the acridine derivative m-AMSA. nih.gov The inhibitory potency of these minor groove binders correlates with the size of the molecule and its DNA-binding site. nih.gov
Intercalation and Groove Anchoring: While the planar acridine ring system is well-suited for intercalation between DNA base pairs, the side chains attached to the acridine core can play a crucial role in groove binding. The presence of an ionizable amino group in the side chain of some acridine-4-carboxamide derivatives is thought to help "anchor" the molecule in the groove after intercalation, enhancing the stability of the drug-DNA complex. nih.gov
Characterization of Covalent versus Non-Covalent DNA Binding Modalities
The interaction of acridin-4-amine derivatives with DNA can be broadly categorized into two types: non-covalent and covalent binding.
Non-Covalent Interactions: This is the more common mode of interaction for many acridine derivatives and involves forces such as:
Intercalation: The planar aromatic ring system of the acridine molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding is a hallmark of many acridine compounds.
Electrostatic Interactions: Positively charged groups on the acridine derivative, such as protonated amines in the side chains, can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.govfrontiersin.org
Hydrogen Bonding: Specific functional groups on the acridine molecule can form hydrogen bonds with the bases or the sugar-phosphate backbone of DNA. frontiersin.org
Spectroscopic methods like UV-Vis titration and circular dichroism are commonly used to study these non-covalent interactions and determine binding affinities. mdpi.com Early studies have confirmed that even when an acridine molecule is covalently attached to an oligonucleotide, it can still intercalate into the DNA duplex. nih.gov
Covalent Interactions: While less common for the primary mechanism of action for many acridines, some derivatives are designed to form covalent bonds with DNA. This often occurs at specific sites, such as abasic sites, which are common forms of DNA damage. nih.govnih.gov
Targeting Abasic Sites: Researchers have designed molecules that incorporate a nucleic base for recognition of an abasic site, an intercalator for general DNA binding, and a reactive group (like a polyamino linker) that can induce cleavage at that site. nih.govnih.gov These compounds can effectively act as inhibitors of DNA repair by interfering with the processing of these lesions. nih.gov The cleavage mechanism often involves amine-catalyzed β-elimination of the phosphate group at the apurinic/apyrimidinic (AP) site. nih.gov
Enzyme Inhibition by Acridin-4-amine Derivatives
A primary mechanism through which acridin-4-amine derivatives exert their biological effects is through the inhibition of essential cellular enzymes, particularly topoisomerases.
Topoisomerase I and II Inhibition Mechanisms
Topoisomerases are nuclear enzymes that play a critical role in managing the topological state of DNA, which is essential for processes like replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone, allowing strands to pass through each other before resealing the break. Acridine derivatives are well-known inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). mdpi.comnih.gov
Depending on how they interact with the enzyme-DNA complex, topoisomerase inhibitors are classified as either:
Topoisomerase Poisons: These agents stabilize the "cleavable complex," which is the transient intermediate where the enzyme is covalently bound to the broken DNA strand. This prevents the religation of the DNA break, leading to the accumulation of DNA strand breaks and ultimately cell death. nih.govumn.edu The acridine derivative amsacrine (B1665488) (m-AMSA) is a classic example of a topoisomerase II poison. nih.govnih.gov
Catalytic Inhibitors: These inhibitors interfere with the catalytic activity of the enzyme without necessarily trapping the cleavable complex. nih.govumn.edu
The mechanism of action for acridine-4-carboxamide derivatives has been largely attributed to their intercalation into DNA followed by the inhibition of topoisomerases. nih.gov
Inhibition of DNA Cleavage and Religation Processes by Topoisomerases
Acridine derivatives primarily function as topoisomerase poisons by interfering with the religation step of the enzyme's catalytic cycle. The planar acridine ring intercalates into the DNA at the site of enzyme-mediated cleavage. This physical obstruction prevents the enzyme from re-ligating the broken DNA strands, thus stabilizing the cleavable complex. nih.gov
Studies on various acridine derivatives have demonstrated their ability to inhibit the DNA relaxation activity of Topo I and the decatenation activity of Topo IIα. mdpi.com For example, a series of 3,9-disubstituted acridines were found to inhibit both Topo I and Topo IIα. mdpi.com Similarly, novel acridine-thiosemicarbazone derivatives have been shown to inhibit the DNA double-strand relaxation function of Topo IIα. nih.gov
Selective Inhibition of Specific Topoisomerase Isoforms
There are different isoforms of topoisomerases, and some acridine derivatives exhibit selectivity in their inhibitory activity. For instance, Topo IIα is predominantly expressed in proliferating cells and is a key target for anticancer drugs. nih.gov
Molecular docking studies have provided insights into the selective inhibition of topoisomerase isoforms by acridine derivatives. For a series of 3,9-disubstituted acridines, simulations suggested different binding modes for Topo I versus Topo IIα. mdpi.com In the case of Topo I, the acridines were predicted to directly interact with residues in the binding pocket. In contrast, for Topo IIα, non-bonded interactions with the nucleotide backbone were more prominent. mdpi.com This difference in interaction mode is consistent with experimental findings that showed these derivatives to be approximately 20-fold more potent against human Topo I than human Topo IIα. mdpi.com
The table below summarizes the inhibitory activities of selected acridine derivatives against topoisomerase enzymes.
| Derivative Class | Target Enzyme(s) | Observed Effect | Reference |
| 3,9-Disubstituted acridines | Topoisomerase I, Topoisomerase IIα | Inhibition of DNA relaxation (Topo I) and decatenation (Topo IIα); ~20-fold higher activity against Topo I | mdpi.com |
| Acridine-thiosemicarbazone derivatives | Topoisomerase IIα | Inhibition of DNA double-strand relaxation | nih.gov |
| Amsacrine (m-AMSA) | Topoisomerase II | Stabilization of the cleavable complex (poison) | nih.govnih.gov |
Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Acridine derivatives have been a significant area of research for their potential as cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. The therapeutic strategy involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
Numerous studies have synthesized and evaluated various acridine derivatives for their inhibitory activity against both AChE and BChE. For instance, a series of 9-phosphoryl-9,10-dihydroacridines and 9-phosphoryl-acridines were investigated, revealing that while all new compounds were weak inhibitors of AChE, certain dihydroacridines with aryl substituents in the phosphoryl moiety were effective BChE inhibitors. frontiersin.orgnih.gov Specifically, the dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e demonstrated potent BChE inhibition with IC50 values of 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively. nih.gov Kinetic studies of the most active BChE inhibitor, 1d , indicated a mixed type of inhibition. nih.gov
Another study focused on four groups of novel acridine derivatives. nih.gov It was found that 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines exhibited high radical-scavenging activity but were weak inhibitors of AChE and BChE. nih.gov In contrast, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates were effective cholinesterase inhibitors but lacked antiradical activity. nih.gov A promising group of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives was identified that combined potent inhibition of both AChE and BChE with significant radical-scavenging properties. nih.gov
Furthermore, novel acridine derivatives incorporating a substituted thiadiazol-2-amine moiety have been synthesized and shown to inhibit both AChE and BuChE, with a high selectivity towards AChE. researchgate.net Compounds 4i and 4d from this series displayed particularly high AChE inhibition, with IC50 values of 0.002 and 0.006 µM, respectively, surpassing the reference compound tacrine (B349632) (IC50 = 0.016 µM). researchgate.net
The structural features of acridine derivatives play a crucial role in their inhibitory activity. The acridine moiety is considered a "privileged scaffold" in the design of cholinesterase inhibitors. frontiersin.orgnih.gov Molecular docking studies have been instrumental in understanding the structure-activity relationships, explaining the observed efficacy, selectivity, and mechanism of cholinesterase inhibition by these derivatives. nih.gov
Table 1: Cholinesterase Inhibition by Acridin-4-amine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 1d | Butyrylcholinesterase | 2.90 ± 0.23 | Mixed | nih.gov |
| 1e | Butyrylcholinesterase | 3.22 ± 0.25 | - | nih.gov |
| 4i | Acetylcholinesterase | 0.002 | - | researchgate.net |
| 4d | Acetylcholinesterase | 0.006 | - | researchgate.net |
| Tacrine | Acetylcholinesterase | 0.016 | - | researchgate.net |
Monoamine Oxidase (MAO-B) Inhibition Studies
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and is a significant target in the treatment of Parkinson's disease. nih.gov Inhibition of MAO-B can increase dopamine levels in the brain and is also thought to have neuroprotective effects by preventing the formation of neurotoxic metabolites. nih.gov
Research into the interaction of acridine derivatives with MAO-B has explored their potential as inhibitors. Studies on arylalkylhydrazine inhibition of human monoamine oxidases A and B have provided insights into the mechanism of inhibition. johnshopkins.edu These studies have shown that the inhibition often involves the enzyme-catalyzed conversion of the inhibitor to a reactive species that then forms a covalent adduct with the FAD cofactor of the enzyme. johnshopkins.edu
While direct studies on "Acridin-4-amine hydrochloride" as a MAO-B inhibitor are not extensively detailed in the provided results, the broader class of compounds that includes MAO-B inhibitors is relevant. For example, selegiline (B1681611) and rasagiline (B1678815) are well-known MAO-B inhibitors used in Parkinson's disease therapy. nih.gov Their mechanism of action involves not only the inhibition of dopamine degradation but also the induction of anti-oxidative and anti-apoptotic factors. nih.gov Recent studies have also suggested that MAO-B inhibition can facilitate the secretion of α-synuclein, a protein implicated in Parkinson's disease pathology, and delay its aggregation. nih.gov
The investigation of acridine derivatives as MAO-B inhibitors is a promising area of research, potentially leading to the development of new therapeutic agents for neurodegenerative diseases.
Investigation of Other Enzyme Targets (e.g., Cathepsin D, Plasmepsin-II, Protein Kinases)
The therapeutic potential of acridine derivatives extends beyond cholinesterases and MAO-B to a variety of other enzyme targets, including proteases and protein kinases.
Cathepsin D and Plasmepsin-II: Cathepsins are lysosomal cysteine peptidases involved in various physiological and pathological processes. nih.gov Acridone derivatives have been identified as reversible competitive inhibitors of cathepsins V and L, with affinities in the low micromolar range. nih.gov One particular acridine derivative, N′-(3,4-dimethyl-9-acridinyl)-2-hydroxybenzohydrazide, has shown potent inhibitory activity against human cathepsin D (IC50 = 0.5 ± 0.05 nM) and the malaria parasite enzyme plasmepsin-II (IC50 = 0.13 ± 0.03 nM). nih.gov Plasmepsins are aspartic proteases crucial for the survival of the Plasmodium falciparum parasite, making them an attractive target for antimalarial drugs. nih.govresearchgate.net Structure-guided optimization of a hydroxyethylamine-based antimalarial hit led to the development of potent plasmepsin IV inhibitors. nih.gov
Protein Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Acridine and azaacridine derivatives have been extensively studied as protein kinase inhibitors. nih.gov A series of 72 such derivatives were tested against protein kinase C (PKC), cyclic AMP-dependent protein kinase (cAK), and myosin light chain kinase (MLCK). nih.gov Monomethyl derivatives of N-(2-dimethylaminoethyl)-acridine-4-carboxamide were found to be good inhibitors of MLCK (IC50 values from 4-138 µM) but less effective against PKC or cAK. nih.gov The nature of the substituent at the 4-position of the azaacridine ring was found to influence the selectivity of inhibition. nih.gov Mechanistic studies revealed that azaacridine inhibitors of PKC were competitive with respect to ATP, suggesting they bind at or near the enzyme's active site. nih.gov Other aminoacridines, such as acridine orange and acridine yellow G, have also been shown to be potent inhibitors of protein kinase C. nih.gov More recently, substituted acridones have been evaluated as potent inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in cancer and tauopathies. acs.orgnih.gov
Table 2: Inhibition of Other Enzyme Targets by Acridin-4-amine Derivatives
| Compound/Derivative Class | Target Enzyme | IC50/Activity | Reference |
|---|---|---|---|
| N′-(3,4-dimethyl-9-acridinyl)-2-hydroxybenzohydrazide | Cathepsin D | 0.5 ± 0.05 nM | nih.gov |
| N′-(3,4-dimethyl-9-acridinyl)-2-hydroxybenzohydrazide | Plasmepsin-II | 0.13 ± 0.03 nM | nih.gov |
| N-(2-dimethylaminoethyl)-acridine-4-carboxamide derivatives | Myosin Light Chain Kinase (MLCK) | 4-138 µM | nih.gov |
| Substituted Acridones | Microtubule Affinity-Regulating Kinase 4 (MARK4) | High inhibitory activity | acs.orgnih.gov |
| Acridone derivatives | Cathepsin V and L | Low micromolar range | nih.gov |
Protein Interactions and Molecular Recognition
Interactions with Tumor Suppressor Proteins (e.g., p53 stabilization)
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its inactivation is a common event in human cancers. Certain acridine derivatives have been shown to activate wild-type p53. nih.gov These compounds, including 9-aminoacridine (B1665356), amsacrine, and quinacrine (B1676205), induce p53 transcriptional activity and stabilize the p53 protein by blocking its ubiquitination. nih.gov This mechanism of p53 stabilization is novel as it does not involve the typical phosphorylation of serine 15 or serine 20 on the p53 protein. nih.gov
The stabilization of p53 by these acridine derivatives leads to p53-dependent cell death. nih.gov The pro-apoptotic protein Bax, a downstream target of p53, is essential for this process, as knocking out Bax prevents the acridine derivatives from inducing cell death. nih.gov These findings suggest that DNA-intercalating acridine derivatives can activate p53 through a mechanism similar to that of the small molecule CP-31398, providing valuable insights for the design of new anti-cancer drugs that target the p53 pathway. nih.gov
Exploration of Interactions with Other Cellular Proteins and Signaling Pathways
The biological activities of acridine derivatives are mediated through their interactions with a wide range of cellular proteins and signaling pathways. As DNA intercalating agents, they can influence processes such as transcription and the function of DNA-associated enzymes. nih.gov
Beyond their direct interaction with DNA and p53, acridine derivatives have been shown to modulate other cellular signaling pathways. For instance, their ability to inhibit protein kinases, as discussed in section 3.2.4, has significant implications for cell signaling. nih.govnih.gov Inhibition of protein kinase C by acridine derivatives can affect numerous cellular processes, including cell proliferation and differentiation. nih.gov
Furthermore, some acridine derivatives have been investigated for their effects on cellular signaling in the context of other diseases. For example, in neurodegenerative diseases, acridine derivatives have been designed as multifunctional agents that can interact with multiple targets, including cholinesterases and β-amyloid aggregation pathways. frontiersin.orgnih.gov
The diverse interactions of acridine derivatives with cellular proteins and signaling pathways underscore their potential as versatile therapeutic agents.
Investigational Studies on Modulation of Cellular Resistance Mechanisms (e.g., Multidrug Resistance Reversal)
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov Acridine derivatives have emerged as a promising class of compounds for overcoming MDR.
Several novel acridine derivatives have been synthesized and evaluated for their ability to reverse MDR. nih.gov Some of these compounds demonstrated superior MDR-reversing activities compared to the reference compound Amsacrine. nih.gov Structure-activity relationship studies indicated that the presence of an N,N-diethylamine moiety was beneficial for their antiproliferative activity against MDR cells. nih.gov These compounds were found to increase the intracellular accumulation of rhodamine 123, a P-gp substrate, suggesting that they act as inhibitors of P-glycoprotein. nih.gov
Further studies have corroborated the potential of acridine derivatives to sensitize MDR tumors. nih.gov Derivatives of acrivastine, a structurally related compound, were shown to inhibit P-glycoprotein and sensitize multidrug-resistant tumor masses to treatment with vinblastine (B1199706) in vivo. nih.gov These findings highlight the potential of the acridine framework as a scaffold for developing novel agents to combat multidrug resistance in cancer. nih.gov
Structure Activity Relationship Sar Studies of Acridin 4 Amine Derivatives
Influence of Substituent Position on Biological Activity Profiles
The position of substituents on the tricyclic acridine (B1665455) ring system is a critical determinant of biological activity, including antitumor and antiproliferative effects. Research has shown that even minor shifts in substituent placement can lead to significant changes in cytotoxicity and target selectivity. nih.gov
The antitumor potency and physicochemical properties of acridine derivatives often vary more with the position of the substituent than with the chemical nature of the substituent itself. nih.gov For instance, substitution at the 5-position of the acridine ring has been found to have a profound effect on antileukemic activity. nih.gov Specifically, analogues with small substituents like methyl (Me) or chloro (Cl) groups at the 5-position exhibit superior potency, with IC₅₀ values as low as 2 nM against certain cancer cell lines. acs.org Conversely, introducing larger substituents at any position on the ring tends to cause a steady decrease in potency, which is likely due to a reduction in DNA binding affinity. acs.org
Substitutions at other positions also yield distinct activity profiles. Derivatives with substituents at the 7 and 8-positions have shown enhanced selectivity toward specific human colon carcinoma cell lines. nih.gov Further studies indicate that compounds featuring an electron-donating group at the 7- or 8-position are often more active, potentially due to more effective interactions with DNA. rsc.org The electronic properties of substituents are crucial; for example, compounds with electron-withdrawing groups at the 3- or 6-position have been identified as the most active in certain series. jst.go.jp A comprehensive SAR analysis highlighted that a combination of strong electron-donating groups at position 2 and weak electron-withdrawing groups at position 6 can considerably increase antiproliferative activity. mdpi.com
| Substituent Position(s) | Substituent Type/Effect | Impact on Biological Activity | References |
|---|---|---|---|
| Position 5 | Small substituents (e.g., Me, Cl) | Superior potency and antileukemic activity. | nih.govacs.org |
| Any Position | Large/bulky substituents | Decreased potency, likely due to lower DNA binding affinity. | acs.orgmdpi.com |
| Positions 7 and 8 | General substitution | Enhanced selectivity toward certain cancer cell lines. | nih.gov |
| Positions 3 and 6 | Electron-withdrawing groups | Most active in certain series of acridinyl-substituted uracils. | jst.go.jp |
| Position 2 and 6 | Strong electron-donating (pos. 2) and weak electron-withdrawing (pos. 6) | Considerable increase in antiproliferative activity. | mdpi.com |
| Position 7 | General substitution | Detrimental steric effects observed in QSAR studies. | nih.gov |
Role of Side Chain Length and Functionalization on DNA Binding and Enzyme Inhibition Capabilities
The side chains attached to the acridine nucleus, particularly at the 4-position carboxamide group, play a pivotal role in mediating interactions with biological macromolecules. Their length, flexibility, and functional groups are key to DNA binding affinity and enzyme inhibition. acs.org The presence of an ionizable amino group within the side chain is considered advantageous, as it can help "anchor" the acridine molecule after it intercalates into the DNA structure. nih.gov
Molecular modeling and experimental studies have demonstrated that side chain length is critical for effective DNA interaction. For example, in a study of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) derivatives, a side chain with two carbon units (C2-DACA) was found to be too short to achieve the preferred binding interaction with DNA. latrobe.edu.au Molecular modeling indicated that the short chain experienced considerable steric hindrance once intercalated. latrobe.edu.au Extending the side chain to four carbon atoms (C4-DACA) allowed for more favorable interactions and enabled the side chain to covalently bind to DNA when activated by formaldehyde. latrobe.edu.au
| Compound Series | Side Chain Characteristic | Key Finding on DNA Binding/Activity | References |
|---|---|---|---|
| Acridine-4-carboxamides | Side chain length (2 vs. 4 carbons) | A 2-carbon chain (C2-DACA) was too short; a 4-carbon chain (C4-DACA) allowed for favorable covalent binding to DNA. | latrobe.edu.au |
| Amino-substituted aza-acridines | Side chain length (2-3 methylene (B1212753) units) | Optimal activity was observed with side chains of this length. | researchgate.net |
| Acridine-4-carboxamides | Ionizable amino group | Advantageous for anchoring the intercalated acridine to DNA. | nih.gov |
| Pyrimidoacridinetriones | Protonated amino group(s) | Interactions between the protonated side chain and DNA are crucial for the stability of the intercalation complex. | bibliotekanauki.pl |
| 9-oxo-9,10-dihydro-acridines | Complexity of amine substituents | Overall DNA affinity is sensitive to the complexity of the terminal amine groups. | acs.org |
Impact of Protonation State on Intermolecular Interactions and Biological Activity
The protonation state of the acridine ring system, a weakly basic heterocycle, significantly influences its physicochemical properties and subsequent biological activity. rsc.orgnih.gov Protonation can alter a molecule's bioavailability, as the solubility of aminoacridines is often reduced at higher pH levels. rsc.org
Quantum crystallography studies reveal that protonation directly changes the electronic characteristics and molecular architecture of acridine derivatives. rsc.orgnih.gov This alteration modifies intermolecular interactions by changing the proportion of nitrogen-hydrogen (N···H) and oxygen-hydrogen (O···H) contacts. rsc.org The protonation of the ring nitrogen can stabilize the crystal structure through the formation of strong hydrogen and halogen bonds. rsc.org This stabilization can compensate for the destabilizing effects of interactions between two adjacent acridine moieties. rsc.org
Furthermore, the protonation state affects how these molecules bind to biological targets. rsc.org For instance, the interaction with DNA and proteins can be modified following protonation. rsc.org In acidic environments, acridine derivatives show a strong tendency for protonation, which is a key aspect of their mechanism of action as corrosion inhibitors, where the protonated form adsorbs onto metal surfaces. nih.gov Studies on acridine orange have also shown that the protonated cations can form stable aggregates in aqueous solutions, a property governed by intermolecular interactions. mdpi.com
| Property Affected | Description of Impact due to Protonation | References |
|---|---|---|
| Bioavailability/Solubility | Can alter bioavailability; weakly basic aminoacridines have reduced solubility at high pH. | rsc.orgnih.gov |
| Electronic Properties | Changes the electron density distribution around the amine group and water molecules. | rsc.orgnih.gov |
| Molecular Architecture | Alters the crystal structure and modifies intermolecular contacts (N···H and O···H). | rsc.orgosti.gov |
| Crystal Structure Stability | Can stabilize the crystal lattice through strong halogen and hydrogen bonds. | rsc.org |
| Biological Target Binding | Affects the binding affinity and interaction with DNA and protein molecules. | rsc.org |
| Aggregation | Protonated acridine cations can form stable J-heteroaggregates in water. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Acridine Derivatives
QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com Numerous QSAR studies have been conducted on acridine derivatives to predict their efficacy as antitumor, antileishmanial, and enzyme inhibitory agents, thereby guiding the synthesis of more potent analogues. nih.govscilit.com
These studies employ various molecular descriptors, such as electronic, steric, and lipophilic properties, to build mathematical models. nih.govresearchgate.net For example, a QSAR study on antitumour 5-alkylaminoimidazoacridinone derivatives found that lipophilicity was a significant factor influencing the cytotoxicity of 8-hydroxy analogues. nih.gov In another study on acridines active against B-16 melanoma, a highly predictive model (R² = 0.93) was developed using a hepta-parametric equation based on quantum chemical molecular descriptors. researchgate.net
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have also been applied. A Topomer CoMFA study on acridone (B373769) derivatives generated a robust model that identified specific sites where chemical modifications would be desirable to enhance activity. scirp.org Similarly, a CoMFA analysis of tacrine (B349632) analogues identified the negative steric contribution of substituents at position 7 as a key factor for acetylcholinesterase inhibition. nih.gov These models not only predict the activity of new compounds but also provide valuable insights into the drug-receptor interactions at a three-dimensional level. scirp.orgnih.gov
| Study Focus | QSAR Method | Key Descriptors/Factors | Key Finding | References |
|---|---|---|---|---|
| Antitumor imidazoacridinones | Classical QSAR | Lipophilicity (log k'), electronic, steric | Lipophilicity significantly influences cytotoxicity only in 8-hydroxy analogues. | nih.gov |
| Antileishmanial acridines | MLR and ANN | Computed descriptors (Gaussian, ChemSketch) | Developed predictive models with high correlation coefficients (R > 0.81). | scilit.com |
| Anti-melanoma acridines | Multiple Regression | Quantum chemical descriptors (total energy, HOMO-LUMO gap) | A hepta-parametric model predicted biological activity with 93% agreement. | researchgate.net |
| Antitumor acridones | 3D-QSAR (Topomer CoMFA) | Steric and electrostatic fields | Generated a predictive model (q²=0.56, r²=0.82) to guide future design. | scirp.org |
| AChE inhibitor tacrine analogues | Hansch approach and CoMFA | Steric and electronic effects | Quantified the detrimental steric effect of substituents at position 7. | nih.gov |
Principles of Rational Design for Acridine-Based Ligands
The rational design of acridine-based ligands leverages the accumulated knowledge from SAR and QSAR studies to create novel compounds with improved therapeutic profiles. prezi.com This process often involves structure-based design, where the three-dimensional structure of a biological target is used to guide the synthesis of complementary ligands. nih.govresearchgate.net
A key principle is the enhancement of target selectivity. For instance, structure-based modeling has been used to design disubstituted triazole-linked acridine compounds that selectively bind to human telomeric G-quadruplex DNA over duplex DNA. nih.govresearchgate.net This selectivity was achieved by carefully controlling the dimensions of the compound, particularly the distance between terminal alkyl-amino groups, to match the unique topology of the G-quadruplex. nih.gov
Another strategy is the creation of hybrid molecules that combine the acridine scaffold with other pharmacophores to achieve dual-targeting capabilities. An example is the development of phthalazinone acridine derivatives designed to act as dual inhibitors of both Poly(ADP-ribose) polymerase (PARP) and topoisomerase (Topo) enzymes, a promising strategy for cancer therapy. This approach involves modifying non-critical parts of a known inhibitor (like the piperazine (B1678402) moiety of olaparib) and linking it to the acridine core.
Furthermore, rational design principles include the judicious modification of existing compounds to block metabolic pathways, thereby improving pharmacokinetic properties and enhancing in vivo activity. researchgate.net This can involve introducing groups that sterically hinder metabolic enzymes or replacing metabolically liable groups with more stable ones. researchgate.net
| Design Principle | Description | Example | References |
|---|---|---|---|
| Structure-Based Design for Selectivity | Using the 3D structure of a target to design ligands that fit precisely, enhancing selectivity for one target over others. | Designing acridines to selectively bind G-quadruplex DNA over duplex DNA by matching ligand dimensions to the target structure. | nih.govresearchgate.net |
| Hybrid Molecule Design | Combining the acridine scaffold with another pharmacophore to create a single molecule that hits multiple targets. | Developing phthalazinone acridine derivatives as dual inhibitors of PARP and Topoisomerase enzymes. | |
| Targeting Specific Biomolecular Structures | Designing ligands to interact with unique structural features, such as internal loops in RNA. | Creating triazine-acridine hybrids to bind the 1x1 nucleotide UU internal loops of r(CUG) repeats. | nih.gov |
| Modulation of Physicochemical Properties | Using SAR and molecular docking to select substituents that enhance properties like cell permeability and DNA binding. | Employing molecular docking and SAR to select substituents for new acridine derivatives to improve anticancer efficacy. | prezi.com |
| Metabolic Blocking | Introducing chemical groups that prevent or slow down the metabolic degradation of the drug. | Modifying existing quinoline (B57606) and acridine antimalarials with groups (e.g., t-butyl) that sterically block metabolic enzymes. | researchgate.net |
Advanced Characterization and Computational Approaches in Acridin 4 Amine Research
Spectroscopic Techniques for Molecular Interaction Analysis
Advanced spectroscopic methods are indispensable for elucidating the intricate molecular interactions of acridin-4-amine and its derivatives, particularly with biological macromolecules like DNA and proteins. These techniques provide detailed insights into binding mechanisms, conformational changes, and the structural basis of their biological activities.
UV-Vis Spectroscopy for Binding Constant Determination and Hypochromism Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the interaction between acridine (B1665455) derivatives and DNA. The binding of these compounds to DNA can be monitored by changes in their absorption spectra.
Binding Constant Determination: The interaction of amsacrine (B1665488), a derivative of acridin-4-amine, with calf thymus DNA has been investigated using UV-visible spectroscopy. These studies help determine the binding mode and binding constant. For the amsacrine-DNA complex, the binding constant (K) was determined to be 1.2 ± 0.1 × 10⁴ M⁻¹, which suggests a moderate binding affinity. nih.gov This quantitative measure is crucial for understanding the stability of the drug-DNA complex.
Hypochromism and Red-Shift: When an acridine derivative intercalates between the base pairs of DNA, a phenomenon known as hypochromism (a decrease in absorbance intensity) and a red-shift (a shift of the absorption maximum to a longer wavelength) are often observed. researchgate.netnih.gov For instance, the binding of 9-[(E)-2-phenylethenyl] acridine and methyl (2E)-3-(acridin-9-yl)-prop-2-enoate to calf thymus DNA resulted in a significant hypochromism of 40–57%. ias.ac.in Similarly, when 9-aminoacridine (B1665356) was conjugated to mono- and bis-Cu(II)-tacn complexes, a significant red-shift and hypochromism were observed upon binding to DNA. researchgate.net In the case of 9-aminoacridine, a red-shift of 6 nm and a hypochromism of about 10% were recorded. researchgate.net These spectral changes are indicative of the intercalation of the planar acridine ring into the DNA double helix. nih.gov
Table 1: UV-Vis Spectroscopic Data for Acridine Derivatives Interacting with DNA interactive_table
| Compound | Binding Constant (K, M⁻¹) | Hypochromism (%) | Red-Shift (nm) | Reference |
|---|---|---|---|---|
| Amsacrine | 1.2 ± 0.1 × 10⁴ | Not Specified | Not Specified | nih.gov |
| 9-[(E)-2-phenylethenyl] acridine | 1.9 to 7.1 × 10⁵ | 40–57 | Not Specified | ias.ac.in |
| Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate | 1.9 to 7.1 × 10⁵ | 40–57 | Not Specified | ias.ac.in |
| 9-aminoacridine-Cu(II)-tacn conjugate | Not Specified | ~10 | 6 | researchgate.net |
Fluorescence Spectroscopy in DNA and Protein Binding Investigations
Fluorescence spectroscopy is a highly sensitive technique for studying the binding of fluorescent molecules like acridin-4-amine to DNA and proteins. cam.ac.uk The intrinsic fluorescence of these compounds can be quenched or enhanced upon binding, providing valuable information about the binding process. nih.govccmb.res.in
Fluorescence Quenching: The fluorescence of 9-aminoacridine is known to be quenched upon interaction with DNA. dtic.milkoreascience.kr This quenching effect can be used to determine binding parameters. For example, by analyzing the fluorescence quenching of 9-aminoacridine, the number of binding sites on salmon sperm DNA was determined to be 650, with an intrinsic association constant that varied with ionic strength, pH, and dye concentration. dtic.mil The quenching is attributed to both dynamic and static processes, as observed in studies with adenosine-5'-monophosphate and guanosine-5'-monophosphate. oup.com The base composition of DNA also influences the fluorescence, with suggestions that two adjacent AT pairs next to GC pairs may act as quenching sites. oup.com
Binding to Proteins and Other Molecules: Fluorescence spectroscopy is also employed to investigate the interaction of acridine derivatives with other biological molecules. For instance, the binding of aminacrine to glycosaminoglycans (GAGs) was studied, revealing that complex formation is accompanied by a clear enhancement of fluorescence intensity. nih.gov This technique has also been used to identify an aminoacridine derivative that selectively binds to RNA tetraloops, with dissociation constants determined through fluorescence measurements. nih.gov
Table 2: Fluorescence Spectroscopy Findings for 9-Aminoacridine Interactions interactive_table
| Interacting Molecule | Observation | Key Finding | Reference |
|---|---|---|---|
| Salmon Sperm DNA | Fluorescence Quenching | Determination of 650 binding sites and variable association constant. | dtic.mil |
| Adenosine-5'-monophosphate and Guanosine-5'-monophosphate | Fluorescence Quenching | Quenching caused by dynamic and static processes. | oup.com |
| Glycosaminoglycans (GAGs) | Fluorescence Enhancement | Specific drug/GAG complex formation. | nih.gov |
| RNA Tetraloop | Binding Monitored | Identification of a selective aminoacridine derivative with dissociation constants of 1.0 and 4.0 µM. | nih.gov |
Nuclear Magnetic Resonance (NMR) for Detailed Ligand-DNA Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level structural information about ligand-DNA complexes. nih.gov It is a powerful tool for characterizing the precise binding mode and the conformational changes in both the ligand and the DNA upon complex formation.
Proton NMR (¹H NMR) studies have been instrumental in investigating the interaction of 9-aminoacridine with various DNA oligomers. nih.govacs.org For example, two-dimensional NMR techniques were used to examine the complexes of 9-aminoacridine with an 8-mer and a 9-mer DNA oligomer containing a bulged guanosine (B1672433). The results showed that 9-aminoacridine preferentially binds at TpG sites in the regular 8-mer, but primarily at the bulged guanosine in the G-bulge 9-mer. nih.govacs.org Drug-DNA Nuclear Overhauser Effect (NOE) data suggested that the drug intercalates with the amino group projecting into the minor groove. nih.govacs.org
Furthermore, NMR studies on the interaction with deoxydinucleoside phosphates revealed a preference for binding to alternating purine-pyrimidine or pyrimidine-purine sequences over non-alternating purine-purine sequences. The stereochemistry of the interaction differs, with 9-aminoacridine stacking with purines of one strand in non-alternating sequences, rather than straddling purines on opposite strands.
Circular Dichroism (CD) Spectroscopy for Analyzing DNA Conformational Changes upon Binding
Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring conformational changes in chiral molecules like DNA upon binding to a ligand. nih.gov The interaction of acridine derivatives with DNA induces changes in the CD spectrum of DNA, providing insights into the nature of the binding.
The binding of 9-aminoacridine to calf thymus DNA has been shown to induce a CD signal in the absorption region of the acridine molecule. nih.gov This induced CD is a hallmark of intercalation. Studies on various monoaminoacridines, including 9-aminoacridine, have shown that the spectroscopic results support a modified intercalation model where the acridine molecule is sandwiched between adjacent bases. rsc.org
Furthermore, CD spectroscopy has been used to demonstrate that 9-aminoacridine can intercalate into both duplex and triplex DNA structures. nih.gov The observed negative reduced linear dichroism and the induced CD in the ligand's absorption region are characteristic of an intercalative binding mode. nih.gov The binding of palladium and platinum complexes of 9-aminoacridine to DNA also leads to modifications in the secondary structure of DNA, as observed by changes in the CD spectra. ub.edu
Crystallographic Studies of Acridine-Ligand Complexes
X-ray crystallography provides the most definitive, high-resolution structural information about the interaction of acridine derivatives with their biological targets.
X-ray Crystallography of Acridin-DNA Adducts
The three-dimensional structure of several acridine-DNA complexes has been solved by X-ray crystallography, offering a detailed view of the intercalation process.
A key early study solved the crystal structure of a complex between 9-aminoacridine and the dinucleoside monophosphate 5-iodocytidylyl(3'-5')guanosine. pnas.orgnih.gov This work revealed two distinct intercalative binding modes. The first is a pseudosymmetric stacking interaction between 9-aminoacridine molecules and guanine-cytosine base pairs, which is thought to be the mode of intercalation into DNA. nih.gov The second is an asymmetric interaction, largely driven by stacking forces between the acridine and guanine (B1146940) rings, which may be relevant to frameshift mutagenesis. nih.gov
More recently, the crystal structures of several 9-aminoacridine-4-carboxamide (B19687) derivatives complexed with the DNA hexamer d(CGTACG)₂ have been determined. rcsb.orgoup.com For example, the structure of 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide bound to d(CGTACG)₂ was solved at a resolution of 1.55 Å. rcsb.org In this complex, a drug molecule intercalates between each of the CpG dinucleotide steps. rcsb.org The study of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide bound to the same DNA hexamer confirmed a similar structural arrangement, with the morpholino side chain forming hydrogen bonds with guanine O6 and N7 atoms. oup.com These crystal structures provide precise details about bond lengths, angles, and the specific interactions that stabilize the drug-DNA adduct.
Table 3: Crystallographic Data for Acridine-DNA Complexes interactive_table
| Acridine Derivative | DNA Sequence | Resolution (Å) | Key Structural Features | Reference |
|---|---|---|---|---|
| 9-aminoacridine | 5-iodocytidylyl(3'-5')guanosine | Not Specified | Pseudosymmetric and asymmetric intercalation modes observed. | pnas.orgnih.gov |
| 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide | d(CGTACG)₂ | 1.55 | Intercalation at CpG steps; major groove interaction of the side chain. | rcsb.org |
| 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide | d(CGTACG)₂ | Not Specified | Similar to the 9-amino-DACA-DNA complex; side chain hydrogen bonds to guanine. | oup.com |
Compound Names Mentioned
Analysis of Crystal Structures and Polymorphism in Acridine Compounds
The study of the solid-state structure of acridine and its derivatives is crucial for understanding their physical and chemical properties. Acridine, the parent heterocyclic compound of Acridin-4-amine, is known for its remarkable polymorphic promiscuity, with at least eight distinct unsolvated crystal forms and one hydrate (B1144303) identified. researchgate.netacs.org This phenomenon, where a single molecule crystallizes into multiple different packing arrangements, makes acridine a significant model system for investigating crystallization processes. researchgate.netacs.org The various polymorphs of acridine often exhibit different packing geometries and intermolecular interactions, which can influence properties like solubility and stability. researchgate.net For instance, the crystal structure of acridine form II features V-shaped arrangements of dimeric π-stacks. acs.org
Polymorphism is a common phenomenon, with studies suggesting that 37-66% of compounds can exist in multiple crystalline forms. researchgate.net The formation of specific polymorphs can be influenced by experimental conditions, including the solvent used for crystallization. researchgate.netacs.org For example, slow evaporation from an ethanol-water solution yielded a hydrated form of acridine, C13H9N·0.75H2O. researchgate.net Researchers have also demonstrated the ability to generate new polymorphs of acridine (forms VI and VII) by using dicarboxylic acids as crystallization templates, which guide the nucleation and growth process through hydrogen-bonding and π−π interactions. acs.org
The analysis of these crystal structures often involves single-crystal X-ray diffraction. researchgate.net Intermolecular interactions, such as C–H⋯N, C–H⋯O, and π–π stacking interactions, play a significant role in the supramolecular architecture of acridine compounds. researchgate.netscispace.com In some acridine derivatives, unique interactions like C–H⋯F and C–F⋯π have been identified as responsible for the formation of different crystalline polymorphs. rsc.org The study of these solid-state structures is essential, as even molecules with very similar chemical structures can exhibit vastly different polymorphic behavior. researchgate.net
| Form | Key Structural Features | Reference |
|---|---|---|
| Acridine II | V-shaped arrangements of dimeric π-stacks | acs.org |
| Acridine IV | Acentric space group (P212121, Z'=3) with a complex 3D network of weak bonds | scispace.comucl.ac.uk |
| Acridine VI | Polar structure with a net dipole moment; formed via template-assisted crystallization | acs.orgucl.ac.uk |
| Acridine VII | Less regular packing motif; formed via template-assisted crystallization | acs.orgucl.ac.uk |
| Hydrate (C13H9N·0.75H2O) | Obtained from slow evaporation in ethanol-water solution | researchgate.net |
| Other Forms | Acridine is known to have at least eight unsolvated polymorphs | researchgate.netacs.org |
Applications of Quantum Crystallography for Electron Density Analysis
Quantum crystallography has emerged as a powerful tool for obtaining detailed insights into the electronic properties of molecules within a crystal lattice. rsc.org This advanced technique goes beyond traditional crystallographic methods by providing an in-depth depiction of the electron density distribution, which is fundamental to understanding intermolecular interactions and chemical reactivity. rsc.orgnih.gov For acridine derivatives, particularly 9-aminoacridine (a structural isomer of acridin-4-amine), quantum crystallography has been applied to analyze the influence of protonation on electronic characteristics. rsc.orgnih.gov
One of the key methods in quantum crystallography is the Hirshfeld Atom Refinement (HAR). nih.gov HAR utilizes aspherical atomic scattering factors derived from quantum-mechanical calculations (often using Density Functional Theory, DFT) to refine X-ray diffraction data. nih.gov This approach yields more accurate structural parameters, especially for hydrogen atoms, compared to conventional methods. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique widely used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ijpsjournal.comresearchgate.net This method is instrumental in medicinal chemistry for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov In the context of acridine research, docking simulations have been employed to investigate the interactions of various derivatives with targets such as DNA, topoisomerases, and other enzymes. ijpsjournal.comnih.govcore.ac.uk
For example, docking studies have been performed to understand how spiro-acridine derivatives interact with cysteine protease B of L. amazonensis (CPBLa), a potential drug target for leishmaniasis. mdpi.com In such studies, multiple conformations of the ligand are generated and scored based on their fit within the binding site of the receptor. mdpi.com Similarly, the interaction of bis-acridone derivatives with topoisomerase II has been investigated, revealing promising ligand-protein binding interactions and identifying key amino acid residues involved in the binding. ijpsjournal.com The binding energies calculated from these simulations, often expressed in kcal/mol, provide a quantitative estimate of the binding affinity. pcbiochemres.comresearchgate.net These computational predictions are crucial for the rational design of new, more potent acridine-based therapeutic agents. researchgate.net
Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Landscapes
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. ijpsjournal.comnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the binding process, conformational landscapes, and the stability of interactions. nih.govnih.gov
In acridine research, MD simulations have provided significant insights. For instance, simulations of 9-aminoacridine intercalating with a DNA heptanucleotide have been used to study the physical basis of the neighbor-exclusion principle, which describes how intercalating molecules bind to DNA. nih.gov Other studies have used MD simulations to analyze the stability of complexes between bis-acridone derivatives and topoisomerase II, assessing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the conformational dynamics. ijpsjournal.com Simulations of bis-acridine orange (BAO) dyes interacting with double-stranded DNA showed that the dyes unfold from a stacked to an elongated conformation upon binding. nih.gov Similarly, MD simulations of spiro-acridine derivatives bound to cysteine protease B highlighted the stability of the complex through analyses of RMSD, radius of gyration (Rg), and solvent accessible surface area (SASA). mdpi.com These simulations are often coupled with methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to calculate the free energy of binding, providing a more refined understanding of the ligand-target interaction. mdpi.com
| Acridine Derivative | Biological Target | Key Findings from MD Simulations | Reference |
|---|---|---|---|
| 9-aminoacridine | DNA | Analyzed the physical basis for the neighbor-exclusion principle in DNA intercalation. | nih.gov |
| Bis-acridone derivatives | Topoisomerase II | Assessed complex stability and conformational dynamics through RMSD and RMSF analysis. | ijpsjournal.com |
| Spiro-acridine derivatives | Cysteine Protease B | Confirmed complex stability and calculated binding free energy (ΔG = -65.225 kJ/mol) using MM-PBSA. | mdpi.com |
| Bis-acridine orange (BAO) dyes | dsDNA | Showed that dyes unfold from a stacked to an elongated conformation upon binding to DNA. | nih.gov |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the electronic properties and reactivity of molecules. pcbiochemres.comosti.gov These methods are used to calculate a range of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential, and electron affinity. pcbiochemres.comnih.gov These parameters are fundamental to understanding a molecule's chemical behavior. nih.govbnmv.ac.in
For acridine derivatives, DFT calculations have been performed using various hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p), LANL2DZ). pcbiochemres.comnih.gov Studies have shown that for derivatives like 9-aminoacridine hydrochloride hydrate, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. pcbiochemres.com For instance, a computational study of several acridine derivatives, including acridone (B373769) and 9-aminoacridine hydrochloride hydrate, calculated these properties for both ground and excited states, revealing that the compounds are more likely to accept electrons in the excited state. nih.gov These calculations also help in understanding reaction mechanisms, such as the nucleophilic substitution at the C9 position of the acridine ring, by determining activation energies and reaction barriers. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Acridone | -6.04 | -1.55 | 4.49 | nih.govresearchgate.net |
| 9-aminoacridine hydrochloride hydrate | -6.59 | -2.94 | 3.65 | nih.govresearchgate.net |
| Proflavin | -5.63 | -2.99 | 2.64 | nih.gov |
| Acridine orange | -5.33 | -2.61 | 2.72 | nih.gov |
| Acridine yellow | -5.52 | -2.75 | 2.77 | nih.gov |
Applications of Conceptual Density Functional Theory (CDFT) in Acridine Studies
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical concepts and principles using descriptors derived from DFT. mdpi.comappleacademicpress.com It offers a powerful lens through which to analyze and predict chemical reactivity. mdpi.com CDFT introduces global descriptors such as electronic chemical potential, hardness, softness, and electrophilicity index, which are calculated from the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net
Emerging Research Directions and Future Perspectives for Acridin 4 Amine Hydrochloride
Development of Multi-Target Directed Ligands Based on the Acridin-4-amine Scaffold
The concept of "one drug, one target" has been increasingly challenged by the complexity of multifactorial diseases like cancer and Alzheimer's disease. nih.gov This has led to the rise of multi-target directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. nih.gov The planar, heterocyclic structure of acridine (B1665455) makes it an ideal scaffold for the design of such MTDLs. nih.gov
Researchers are actively developing hybrid molecules that combine the acridin-4-amine core with other pharmacophores to create compounds with a broader spectrum of activity. For instance, novel acridine-thiadiazole hybrids have been synthesized and evaluated for their potential in treating Alzheimer's disease by targeting multiple pathological factors. researchgate.net Similarly, the fusion of acridine with a thiazolidinone moiety has yielded compounds with DNA-binding and topoisomerase inhibition properties, highlighting their potential as anticancer agents. rsc.org Other examples include the development of acridine-sulfonamide hybrids and 9-aminoacridine (B1665356)–artemisinin hybrid compounds, which have shown promising biological activities. nih.govresearchgate.net The primary advantage of MTDLs is the potential for improved therapeutic efficacy and a reduced likelihood of drug-drug interactions that can occur with combination therapies. nih.gov
Table 1: Examples of Multi-Target Directed Ligands Based on the Acridine Scaffold
| Hybrid Compound Class | Targeted Disease Area | Potential Biological Targets | Reference |
| Acridine-Thiadiazole | Alzheimer's Disease | Cholinesterases, Beta-amyloid aggregation | researchgate.net |
| Acridine-Thiazolidinone | Cancer | DNA, Topoisomerase I and II | rsc.org |
| Acridine-Sulfonamide | Cancer, Alzheimer's Disease | Carbonic anhydrases, Cholinesterases | researchgate.netrsc.org |
| 9-Aminoacridine-Artemisinin | Cancer, Malaria | HeLa cells, Plasmodium falciparum | nih.gov |
Role in Modulating Specific Gene Expression Pathways (e.g., Hypoxia-Inducible Factor (HIF-1) Inhibition)
Acridine derivatives have been shown to influence various biological processes by modulating the expression of specific genes. nih.gov A significant area of this research is the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor that plays a critical role in cellular adaptation to low oxygen levels (hypoxia) and is heavily implicated in cancer progression and tumor vascularization. nih.gov
Acriflavine (B1215748), a well-known acridine derivative, has been identified as a direct inhibitor of HIF-1. nih.gov It functions by binding to the HIF-1α subunit and preventing its dimerization with HIF-1β, a crucial step for its transcriptional activity. nih.gov By inhibiting HIF-1, acriflavine has been shown to prevent tumor growth and arrest the development of new blood vessels in tumors in preclinical models. nih.gov This provides a strong proof-of-principle for the development of acridin-4-amine-based compounds as specific modulators of the HIF-1 pathway. The ability of acridines to intercalate into DNA also suggests a broader potential to influence gene expression, a characteristic that has been recognized for its mutagenic effects and is now being harnessed for therapeutic purposes. nih.gov
Novel Applications in Chemical Biology as Probes and Selective Ion Sensors
The inherent fluorescent properties of the acridine ring system make it a valuable tool in chemical biology. nih.gov Acridine derivatives are being developed and utilized as fluorescent probes for the detection and monitoring of various biomolecules and metabolic events within living cells. nih.govrsc.org Their planar structure allows them to intercalate into DNA and RNA, and this interaction can often be monitored by changes in their fluorescence, providing insights into nucleic acid structures and functions. nih.gov
Furthermore, the acridine scaffold can be modified to create selective ion sensors. nih.gov For example, tweezer-like fluorescent probes based on acridine have been designed to act as ratiometric sensors for biologically important anions like H₂PO₄⁻ and HSO₄⁻. nih.gov These ions play crucial roles in numerous biological processes, including signal transduction and energy metabolism. The ability to selectively detect these ions in real-time can provide valuable information about cellular health and disease states. The development of acridine-based probes with high selectivity and sensitivity for specific ions and biomolecules is an expanding area of research with significant potential for diagnostic and research applications. nih.govresearchgate.net
Table 2: Applications of Acridine Derivatives in Chemical Biology
| Application | Description | Example | Reference |
| Fluorescent Probes | Used to visualize and track biomolecules and cellular processes due to their intrinsic fluorescence. | Acridine-dicyanoisophorone-based probes for monitoring intracellular polarity. | rsc.org |
| Selective Ion Sensors | Modified acridines that exhibit a change in fluorescence upon binding to specific ions. | Tweezer-like acridine probes for the detection of H₂PO₄⁻ and HSO₄⁻. | nih.gov |
| DNA Intercalators | The planar acridine ring can insert between DNA base pairs, allowing for the study of DNA structure and interactions. | Proflavine (B1679165) and its derivatives are used in DNA-drug interaction studies. | stlawu.edu |
Strategies for Enhancing Selectivity and Overcoming Biological Resistance Mechanisms
A significant challenge in the clinical use of anticancer agents is the development of drug resistance. Researchers are exploring various strategies to enhance the selectivity of acridin-4-amine derivatives and to overcome these resistance mechanisms. One promising approach is the use of combination therapy, where an acridine compound is administered alongside another therapeutic agent to produce a synergistic effect. For example, the combination of a tyrosine kinase inhibitor (TKI) with an NF-κB inhibitor like quinacrine (B1676205) has been shown to overcome TKI resistance in certain cancer cell lines. rsc.org
Another strategy involves the chemical modification of the acridine scaffold to develop compounds that can circumvent known resistance mechanisms, such as the efflux of drugs by P-glycoprotein (P-gp). nih.gov By altering the substituents on the acridine ring, it is possible to create derivatives with improved cellular uptake and reduced affinity for efflux pumps. Furthermore, the development of platinum-acridine hybrid agents is being investigated as a way to create novel DNA adducts that may be less susceptible to repair by cellular mechanisms, thereby combating resistance to traditional platinum-based drugs. nih.gov
Integration of Advanced Experimental and Computational Techniques for Comprehensive Mechanistic Understanding
A deeper understanding of the molecular mechanisms underlying the biological activity of acridin-4-amine hydrochloride is crucial for the rational design of more effective and selective drugs. To this end, researchers are increasingly integrating advanced experimental and computational techniques.
Experimental methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and various fluorescence-based assays are employed to elucidate the three-dimensional structures of acridine derivatives and their complexes with biological macromolecules like DNA and proteins. mdpi.comrsc.org These techniques provide valuable insights into the specific binding modes and interactions that govern their biological effects. stlawu.edu
Complementing these experimental approaches, computational methods such as molecular docking and molecular dynamics simulations are used to predict and analyze the interactions between acridine derivatives and their biological targets. mdpi.comrsc.org These in-silico studies can help to rationalize structure-activity relationships, predict the binding affinity of new compounds, and guide the design of novel derivatives with improved properties. rjsocmed.com The synergy between advanced experimental and computational techniques is proving to be a powerful strategy for accelerating the discovery and development of the next generation of acridine-based therapeutics. rsc.org
Q & A
Q. Q1. What are the recommended synthetic pathways for Acridin-4-amine hydrochloride, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or reductive amination. For example, nucleophilic substitution using acridine derivatives with ammonia or amine precursors in polar solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) is common. Reductive amination of ketone intermediates with ammonium chloride and reducing agents (e.g., NaBH₄) may also be employed. Reaction purity and yield depend on solvent polarity, temperature control, and stoichiometric ratios of reactants. Optimize conditions using factorial design to assess variables like pH, temperature, and catalyst loading .
Q. Q2. How can chloride content in this compound be accurately quantified for purity assessment?
Atomic absorption spectroscopy (AAS) is a validated method for chloride analysis in amine hydrochlorides. Prepare a calibration curve using standard NaCl solutions, and measure absorbance at 330 nm. Titrimetric methods (e.g., Volhard titration) or ion-selective electrodes are alternatives but may require sample pre-treatment to avoid interference from organic matrices. Ensure compliance with pharmacopeial standards (e.g., USP, BP) for validation .
Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?
Follow OSHA and institutional guidelines:
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Store in airtight containers under inert gas (N₂ or Ar) to avoid hygroscopic degradation.
- Train personnel on SDS interpretation, spill management, and emergency procedures (e.g., eye flushing with saline). Document training and maintain access to SDS and hazard controls .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported pharmacological data for this compound?
Systematic meta-analysis of literature data is critical. For example, discrepancies in receptor binding affinity (e.g., CRF₁ antagonism) may arise from assay variability (cell lines, radioligand purity). Replicate experiments under standardized conditions (e.g., identical buffer pH, temperature, and ligand concentrations). Use statistical tools like ANOVA to compare datasets and identify outliers. Cross-validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. Q5. What experimental design strategies optimize this compound’s stability in formulation studies?
Employ factorial design to evaluate degradation pathways. Variables include pH (3–9), temperature (4–40°C), and excipient interactions. Monitor stability via HPLC-UV at 254 nm over 30 days. Accelerated stability testing (40°C/75% RH) predicts shelf-life using Arrhenius kinetics. For hydrogels or solid dispersions, use DOE to assess viscosity, drug loading, and release profiles .
Q. Q6. How do computational models enhance understanding of this compound’s molecular interactions?
Density functional theory (DFT) calculations predict electronic properties (HOMO-LUMO gaps) and binding energies with biological targets (e.g., enzymes or receptors). Molecular docking (AutoDock Vina) simulates ligand-receptor interactions, while MD simulations (GROMACS) assess stability in aqueous or lipid environments. Validate models with experimental data (e.g., crystallography or NMR) .
Methodological Considerations
Q. Q7. What chromatographic techniques are suitable for separating this compound from degradation products?
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves polar impurities. For charged degradation products, ion-pair chromatography with hexanesulfonate improves retention. Confirm peak identity using LC-MS/MS (ESI+ mode) and compare with reference standards .
Q. Q8. How should researchers design cytotoxicity assays to evaluate this compound’s therapeutic potential?
Use in vitro models (e.g., MTT assay on cancer cell lines) with dose ranges (1–100 µM) and 48–72 hr exposure. Include positive controls (e.g., cisplatin) and validate with clonogenic assays. For in vivo studies, optimize dosing regimens (IP vs. oral) and monitor biomarkers (e.g., serum ALT/AST for hepatotoxicity) .
Data Interpretation and Reporting
Q. Q9. How can researchers ensure reproducibility in this compound studies?
Adhere to FAIR principles:
- Document synthetic protocols with exact reagent grades (e.g., ≥99% purity).
- Share raw data (HPLC chromatograms, NMR spectra) in supplemental materials.
- Use standardized units (e.g., IC₅₀ in nM ± SEM) and report statistical power calculations .
Q. Q10. What collaborative frameworks support interdisciplinary studies on this compound?
Establish cross-institutional agreements for resource sharing (e.g., analytical facilities). Use platforms like NIH RePORT to identify funding for mechanistic studies. Publish negative results in open-access repositories to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
